3,5-Dichloro-4-fluorotoluene
Overview
Description
3,5-Dichloro-4-fluorotoluene is an organic compound with the molecular formula C7H5Cl2F It is a derivative of toluene, where the hydrogen atoms on the benzene ring are substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-fluorotoluene typically involves halogenation reactions. One common method is the diazotization of 3,5-dichloro-4-aminotoluene followed by fluorination. The reaction conditions often include the use of anhydrous hydrogen fluoride and a diazonium salt intermediate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation processes. These methods are designed to be efficient and cost-effective, often utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-4-fluorotoluene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles under appropriate conditions.
Electrophilic Aromatic Substitution: The compound can participate in reactions where electrophiles replace hydrogen atoms on the benzene ring.
Oxidation and Reduction: The methyl group can be oxidized to form carboxylic acids or reduced to form other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium fluoride are commonly used.
Electrophilic Aromatic Substitution: Reagents like sulfuric acid or nitric acid can be employed.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.
Major Products Formed
Nucleophilic Substitution: Products include substituted toluenes with various functional groups.
Electrophilic Aromatic Substitution: Products include nitrated or sulfonated derivatives.
Oxidation: Products include benzoic acid derivatives.
Scientific Research Applications
3,5-Dichloro-4-fluorotoluene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Medicine: The compound is a precursor in the synthesis of pharmaceuticals, including potential anti-cancer and anti-inflammatory agents.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-fluorotoluene involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, affecting metabolic pathways and cellular functions. The specific pathways and targets depend on the context of its use, such as in pharmaceuticals or agrochemicals .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichlorotoluene: Lacks the fluorine atom, leading to different reactivity and applications.
4-Fluorotoluene: Lacks the chlorine atoms, resulting in different chemical properties.
3,5-Difluorotoluene:
Uniqueness
3,5-Dichloro-4-fluorotoluene is unique due to the presence of both chlorine and fluorine atoms on the benzene ring. This combination of substituents imparts distinct chemical properties, making it valuable in specific synthetic applications and research contexts .
Properties
IUPAC Name |
1,3-dichloro-2-fluoro-5-methylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2F/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNNDMIUOQYDOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2F | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.